2-Amino-4-ethylthiazole
Overview
Description
2-Amino-4-ethylthiazole is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Corrosion Inhibition
A study by Sudheer and M. Quraishi (2013) in "Corrosion Science" investigated the efficacy of triazole derivatives, including 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol, a compound related to 2-amino-4-ethylthiazole, as corrosion inhibitors for copper in acidic environments. Their findings revealed that these compounds, particularly 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol, showed significant inhibition efficiency, suggesting potential applications in protecting metal surfaces against corrosion (Sudheer & Quraishi, 2013).
2. Antimicrobial Properties
Desai et al. (2019) in "Synthetic Communications" explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains. Their research indicated that these derivatives exhibit notable antimicrobial properties, which can be leveraged in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
3. Synthesis of Bioactive Compounds
Research by Pushkal Samadhiya et al. (2012) in the "Journal of The Serbian Chemical Society" demonstrated the synthesis of compounds derived from 2-aminothiazole, which exhibited antibacterial, antifungal, and anti-inflammatory activities. This underscores the role of 2-aminothiazole derivatives in synthesizing compounds with diverse biological activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
4. Pharmaceutical Development
The work of Debasis Das et al. (2016) in "European Journal of Medicinal Chemistry" highlighted the use of the 2-aminothiazole core in medicinal chemistry, with applications in developing drugs for anticancer, antitumor, antidiabetic, and anticonvulsant therapies. This indicates the significance of 2-aminothiazole derivatives in the pharmaceutical industry (Das, Sikdar, & Bairagi, 2016).
5. Development of Diagnostic Tools
A study by Risong Na et al. (2016) in "Molecules" reported on the synthesis of a ratiometric fluorescent probe based on ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for the selective detection of biomolecules such as cysteine and homocysteine. This highlights the potential of 2-aminothiazole derivatives in creating diagnostic tools for medical and analytical applications (Na et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Therefore, the future innovation in this field could be promising .
Properties
IUPAC Name |
4-ethyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSGHBAXFTEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495258 | |
Record name | 4-Ethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34631-53-3 | |
Record name | 4-Ethyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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